molecular formula C13H16F3N3O B7108024 N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide

Cat. No.: B7108024
M. Wt: 287.28 g/mol
InChI Key: DCMFDCHSCSFBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide is a compound that belongs to the class of azepane derivatives. This compound features a pyridine ring substituted at the 4-position with a trifluoromethyl group and an azepane ring attached to a carboxamide group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)11-4-2-1-3-9-19(11)12(20)18-10-5-7-17-8-6-10/h5-8,11H,1-4,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMFDCHSCSFBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific biochemical pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-pyridin-2-yl-2-(trifluoromethyl)azepane-1-carboxamide: Similar structure with the pyridine ring substituted at the 2-position.

    N-pyridin-3-yl-2-(trifluoromethyl)azepane-1-carboxamide: Similar structure with the pyridine ring substituted at the 3-position.

    N-pyridin-4-yl-2-(trifluoromethyl)piperidine-1-carboxamide: Similar structure with a piperidine ring instead of an azepane ring.

Uniqueness

N-pyridin-4-yl-2-(trifluoromethyl)azepane-1-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the azepane ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.